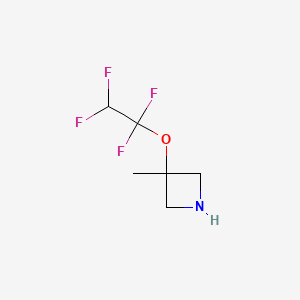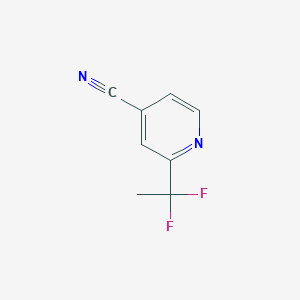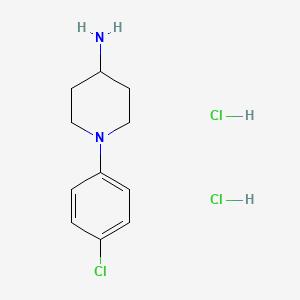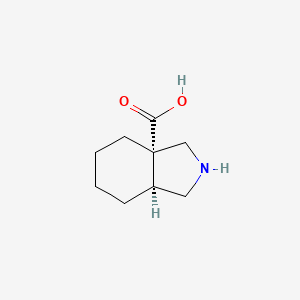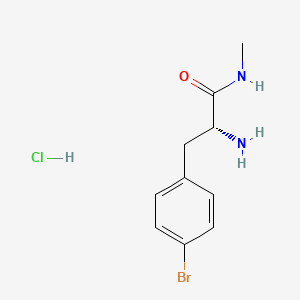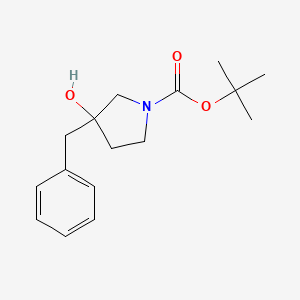![molecular formula C15H19NO2 B15314416 N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B15314416.png)
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.3169 g/mol . This compound features a prop-2-enamide group attached to a 4-phenyloxan-4-ylmethyl moiety, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the Mannich reaction, where a Schiff base is formed in situ followed by the addition of secondary amines . The reaction typically operates at elevated temperatures around 80°C to facilitate the formation of the Schiff base and subsequent addition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process may include vacuum distillation for the isolation of the monomer from the aqueous reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(dialkylamino)methyl]acrylamides
- N-[(dialkylamino)methyl]methacrylamides
Uniqueness
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 4-phenyloxan-4-ylmethyl moiety differentiates it from other similar compounds, providing unique reactivity and interaction profiles .
Propiedades
Fórmula molecular |
C15H19NO2 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-2-14(17)16-12-15(8-10-18-11-9-15)13-6-4-3-5-7-13/h2-7H,1,8-12H2,(H,16,17) |
Clave InChI |
ZGXHGIIGQQSLRL-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


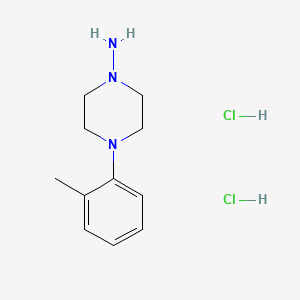
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)

![3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)

